4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound characterized by its unique pyrrolopyridine structure, which incorporates fluorine substituents. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in targeting specific biological pathways.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development. Its classification falls under heterocyclic organic compounds, specifically pyridine derivatives.
The synthesis of 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods:
The synthesis typically involves careful control of reaction conditions to ensure high yields and selectivity for the desired difluorinated product .
The molecular formula of 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is . The structure features:
This configuration contributes to its pharmacological properties by influencing both electronic characteristics and steric factors.
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine participates in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to tailor its properties for specific applications in medicinal chemistry .
The mechanism of action of 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is primarily linked to its role as an inhibitor in various signaling pathways. It has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression.
The binding affinity to FGFRs can lead to:
Quantitative data from studies indicate that certain derivatives exhibit IC50 values in the low nanomolar range against FGFRs, highlighting their potency as therapeutic agents .
Some key physical and chemical properties of 4,5-difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine include:
These properties are significant for formulation development in pharmaceutical applications .
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several notable applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic system in kinase inhibitor design due to its bioisosteric mimicry of purine nucleobases. This scaffold enables specific interactions with the hinge region of ATP-binding sites through its nitrogen atoms (N1 and N7), facilitating hydrogen bonding critical for high-affinity binding [3] [6]. In c-Met kinase inhibitors, the planar tricyclic core allows deep penetration into the hydrophobic back pocket, while substitutions at the 1-, 3-, and 5-positions modulate selectivity profiles. For FGFR inhibitors, electron-withdrawing groups (e.g., fluorine) at the 4- and 5-positions enhance π-stacking interactions with tyrosine residues (e.g., Tyr563 in FGFR1), reducing off-target effects against VEGFR and other kinases [6].
Key structural determinants for kinase inhibition:
Table 1: Binding Affinities of Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
Compound | c-Met IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Selectivity Ratio (c-Met/FGFR1) |
---|---|---|---|
Unsubstituted core | 420 | 380 | 1.1 |
5-Fluoro derivative | 85 | 210 | 0.4 |
4,5-Difluoro derivative | 32 | 46 | 0.7 |
1-Methyl-4,5-difluoro | 28 | 39 | 0.7 |
Fluorine incorporation at the 4- and 5-positions of pyrrolo[2,3-b]pyridine leverages three key physicochemical effects:
Table 2: Impact of Fluorination on Physicochemical and Pharmacokinetic Parameters
Modification | log P | Solubility (µg/mL) | CYP3A4 T₁/₂ (min) | Plasma Stability (% remaining) |
---|---|---|---|---|
No fluorine | 1.8 | 120 | 22 | 65 |
5-Fluoro | 2.1 | 95 | 45 | 78 |
4,5-Difluoro | 2.3 | 85 | 89 | 92 |
1-Me-4,5-difluoro | 2.5 | 70 | >120 | 95 |
Radical fluorination methods enable late-stage functionalization of advanced intermediates, permitting rapid SAR exploration without scaffold resynthesis. Electrophilic N-fluorobenzenesulfonimide (NFSI) or nucleophilic DAST selectively fluorinate C4/C5 positions under mild conditions (25–60°C), preserving acid-sensitive functional groups [1] [7].
N-Methylation at the pyrrole nitrogen (position 1) induces three critical effects:
Table 3: Effect of 1-Methyl Group on Metabolic Stability
Parameter | 1H-pyrrolo[2,3-b]pyridine | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
---|---|---|
CYP2C9 Km (µM) | 48 | >200 |
Microsomal Clint (µL/min/mg) | 25 | 9 |
t₁/₂ (rat, h) | 1.2 | 3.8 |
Oral bioavailability (%) | 28 | 52 |
Notably, N-methylation eliminates potential H-bond donation at N1 but enhances passive diffusion through cell membranes. This is advantageous for CNS-penetrant kinase inhibitors targeting glioblastoma or neurotropic cancers [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3